molecular formula C8H11O2P B3121094 (3-Hydroxyphenyl)dimethylphosphine oxide CAS No. 27947-42-8

(3-Hydroxyphenyl)dimethylphosphine oxide

Cat. No.: B3121094
CAS No.: 27947-42-8
M. Wt: 170.15 g/mol
InChI Key: OWXLRRUSCZTSCJ-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Phosphine (B1218219) Oxides in Advanced Materials and Catalysis

Aryl-substituted phosphine oxides, which feature one or more aromatic rings attached to the phosphorus atom, are of particular importance. The presence of the aryl group allows for the tuning of electronic and steric properties, which is crucial for their application in various fields. In materials science, these compounds are incorporated into polymer backbones to enhance thermal stability, flame retardancy, and adhesive properties. vt.edumdpi.com For example, polymers containing aryl phosphine oxide moieties are investigated for use as proton exchange membranes and advanced adhesives for high-performance applications. vt.edu

In the realm of catalysis, aryl-substituted phosphine oxides, particularly secondary phosphine oxides (SPOs), are highly effective pre-ligands for transition metal-catalyzed cross-coupling reactions. researchgate.netrsc.org They can exist in equilibrium with their trivalent tautomer, phosphinous acid, which can coordinate to a metal center and facilitate catalytic cycles. rsc.org This dual nature makes them stable yet reactive, ideal for processes like Suzuki, Heck, and Buchwald-Hartwig couplings. researchgate.netnih.gov Their ability to stabilize metal nanoparticles also makes them useful in heterogeneous catalysis. nih.gov

Specific Research Context of (3-Hydroxyphenyl)dimethylphosphine oxide within Organophosphorus Chemistry

This compound is an organophosphorus compound that combines the features of a dimethylphosphine (B1204785) oxide group and a functionalized aryl substituent. chemsrc.com Organophosphorus chemistry is a broad field that studies compounds containing carbon-phosphorus bonds and their diverse applications, from agriculture to medicine. taylorandfrancis.com Within this field, this compound is of interest due to its bifunctional nature. The dimethylphosphine oxide moiety provides polarity and is a known hydrogen bond acceptor, a feature recently exploited in the design of pharmaceuticals. bldpharm.comchemicalbook.com

The hydroxyl (-OH) group on the phenyl ring at the meta-position introduces another reactive site. This phenolic group can participate in hydrogen bonding, act as a proton donor, and serve as a handle for further chemical modifications, such as etherification or esterification. This functionality allows for its potential use as a monomer in polymerization reactions to create phosphorus-containing polymers with tailored properties, or as a component in the synthesis of more complex molecular architectures. researchgate.net The synthesis of such hydroxyphenyl phosphine oxides can be achieved through methods like the Grignard reaction followed by oxidation and subsequent dealkylation to reveal the hydroxyl group. google.com

Scope and Objectives for Academic Inquiry on this compound

The unique structure of this compound presents several avenues for academic investigation. Key research objectives would include:

Development of Efficient Synthesis Routes: While general methods for creating aryl phosphine oxides exist, developing specific, high-yield, and scalable synthetic pathways to this compound is a primary objective. This includes exploring palladium-catalyzed cross-coupling reactions involving dimethylphosphine oxide and a suitable 3-halophenol derivative. enamine.net

Exploration of its Coordination Chemistry: A thorough investigation of its capabilities as a ligand for various transition metals would be a significant area of study. Research would focus on how the phenolic hydroxyl group influences the coordination behavior of the phosphine oxide and the catalytic activity of the resulting metal complexes.

Application in Polymer Science: A major objective would be to utilize this compound as a functional monomer. Researchers could explore its incorporation into polymers like polyesters, polyethers, or epoxy resins to create new materials with enhanced flame retardancy, thermal stability, or altered solubility characteristics. mdpi.com

Catalytic Applications: Academic inquiry would also focus on the direct application of this compound or its metal complexes in catalysis. The bifunctional nature of the molecule could lead to novel catalytic activities, for instance, in reactions where both a metallic center and a Brønsted acidic site are required.

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound.

PropertyValue
CAS Number 27947-42-8
Molecular Formula C₈H₁₁O₂P
Molecular Weight 170.15 g/mol

Detailed experimental data such as melting point, boiling point, and density are not consistently reported in publicly available literature and would require dedicated experimental determination.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-dimethylphosphorylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O2P/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXLRRUSCZTSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 3 Hydroxyphenyl Dimethylphosphine Oxide Reactivity

Reaction Mechanisms Involving the Phosphoryl Group

The phosphoryl group is a dominant feature of (3-Hydroxyphenyl)dimethylphosphine oxide, significantly influencing its chemical behavior. The phosphorus-oxygen double bond is highly polar, with a partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. This polarity makes the phosphoryl oxygen a potent hydrogen bond acceptor, a characteristic that is fundamental to many of its interactions and catalytic activities.

The oxygen atom of the phosphoryl group can readily participate in hydrogen bonding with various donor molecules. This interaction is crucial in understanding its role in catalysis and material science. For instance, in the context of flame retardancy, the phosphoryl group can interact with hydroxyl groups on polymer chains, promoting char formation and inhibiting combustion.

Furthermore, the electrophilic nature of the phosphorus atom allows for nucleophilic attack, although this is less common than reactions involving the phosphoryl oxygen. Under harsh conditions, the P=O bond can be cleaved. The reactivity of the phosphoryl group can be modulated by the electronic effects of the substituents on the phosphorus atom. In this compound, the two methyl groups are electron-donating, which slightly reduces the electrophilicity of the phosphorus atom compared to phosphine (B1218219) oxides with electron-withdrawing groups.

Role of the Phenolic Hydroxyl Group in Chemical Transformations and Functionalization

The acidic nature of the phenolic proton allows for a variety of reactions. It can be deprotonated by a base to form a phenoxide ion, which is a much stronger nucleophile than the neutral hydroxyl group. This phenoxide can then participate in Williamson ether synthesis, esterification, and other nucleophilic substitution reactions, allowing for the functionalization of the molecule at the phenolic position. For example, reaction with epichlorohydrin (B41342) in the presence of a base can lead to the formation of glycidyl (B131873) ether derivatives, which are valuable monomers for epoxy resins.

The hydroxyl group also directs electrophilic aromatic substitution reactions. As an activating, ortho-, para-directing group, it would be expected to direct incoming electrophiles to the positions ortho and para to itself (positions 2, 4, and 6 on the benzene (B151609) ring). However, the bulky dimethylphosphine (B1204785) oxide group may exert some steric hindrance, potentially influencing the regioselectivity of such reactions.

The interplay between the hydroxyl and phosphoryl groups is also of mechanistic interest. Intramolecular hydrogen bonding between the phenolic proton and the phosphoryl oxygen is possible, which can influence the acidity of the phenol (B47542) and the nucleophilicity of the phosphoryl oxygen.

Electron Density Distribution and its Influence on Reaction Pathways

While specific computational studies on the electron density distribution of this compound are not widely available in public literature, the expected distribution can be inferred from the electronic properties of its constituent groups.

The phosphoryl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atom. This will decrease the electron density on the phosphorus atom and, to a lesser extent, on the attached phenyl ring. Conversely, the hydroxyl group is an electron-donating group through resonance, increasing the electron density at the ortho and para positions of the benzene ring. The two methyl groups attached to the phosphorus are weakly electron-donating through induction.

This complex interplay of electronic effects results in a nuanced electron density map. The regions of highest electron density are expected to be around the phosphoryl oxygen and the phenolic oxygen. The aromatic ring will have regions of both increased and decreased electron density. This distribution is critical in predicting the molecule's reactivity. For example, electrophilic attack on the aromatic ring is most likely to occur at the positions activated by the hydroxyl group, while nucleophilic attack will be directed towards the phosphorus atom of the phosphoryl group.

Computational methods such as Density Functional Theory (DFT) would be invaluable in providing a more quantitative picture of the electron density distribution and in modeling reaction pathways. Such studies could elucidate transition state energies and help to predict the kinetic and thermodynamic favorability of different reactions.

Kinetic and Thermodynamic Studies of this compound Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are scarce in the literature. However, general principles and studies on analogous compounds can provide insights into what would be expected.

Thermodynamic studies would aim to determine the equilibrium constants and the changes in Gibbs free energy, enthalpy, and entropy for various reactions. This information would reveal the spontaneity and position of equilibrium for a given transformation. For example, the thermodynamics of the etherification of the phenolic group would be of interest for its application in polymer synthesis.

Coordination Chemistry of 3 Hydroxyphenyl Dimethylphosphine Oxide As a Ligand

Mono- and Bidentate Coordination Modes of (3-Hydroxyphenyl)dimethylphosphine oxide

This compound possesses two potential donor sites: the hard oxygen atom of the phosphine (B1218219) oxide group and the oxygen atom of the phenolic hydroxyl group. This duality allows for both monodentate and bidentate coordination to a metal center.

In its monodentate coordination mode , the ligand typically binds to a metal center through the oxygen atom of the phosphine oxide group. Phosphine oxides are known to be hard Lewis bases and, as such, they preferentially coordinate to hard metal ions. nih.gov This interaction is primarily electrostatic in nature. The lone pairs on the phosphine oxide oxygen are donated to an empty orbital of the metal, forming a stable M-O bond. This mode of coordination is common in complexes where other ligands saturate the coordination sphere of the metal or when steric hindrance prevents the approach of the phenolic group.

The bidentate coordination mode involves the simultaneous coordination of both the phosphine oxide oxygen and the deprotonated phenolic oxygen. This chelation results in the formation of a stable six-membered ring, which enhances the thermodynamic stability of the complex due to the chelate effect. For bidentate coordination to occur, the phenolic proton must be removed, typically through the use of a base or by reaction with a metal precursor that can facilitate deprotonation. This coordination mode is favored with metal ions that can accommodate a chelating ligand and in reaction conditions that promote deprotonation of the hydroxyl group. The resulting bidentate coordination creates a rigid ligand framework that can influence the geometry and reactivity of the metal center.

The preference for a mono- versus bidentate coordination mode is influenced by several factors, including the nature of the metal ion (hard vs. soft, size, and preferred coordination number), the other ligands present in the coordination sphere, the reaction conditions (pH, solvent), and the stoichiometry of the reactants. For instance, with hard metal ions and in the presence of a base, bidentate coordination is more likely to be observed.

Synthetic Strategies for the Formation of Metal-Phosphine Oxide Complexes

The synthesis of metal complexes with this compound can be achieved through several synthetic routes, primarily involving the direct reaction of the ligand with a suitable metal precursor.

A common method involves the reaction of a labile metal complex with the preformed phosphine oxide ligand. nih.gov In this approach, a metal salt or a coordination complex with weakly bound ligands (e.g., solvents like acetonitrile or tetrahydrofuran) is treated with this compound. The phosphine oxide ligand displaces the labile ligands to form the desired complex. The choice of solvent is crucial and is typically a non-coordinating or weakly coordinating solvent to facilitate the ligand exchange.

For the formation of bidentate complexes, the reaction is often carried out in the presence of a non-nucleophilic base to deprotonate the phenolic hydroxyl group. This generates the phenoxide, which is a much stronger coordinating agent than the neutral hydroxyl group. The reaction of the in-situ generated ligand anion with the metal precursor leads to the formation of the chelate complex.

Another synthetic approach involves the in-situ formation of the phosphine oxide ligand. This can occur if the synthesis is carried out in the presence of an oxidizing agent, starting from the corresponding phosphine, (3-hydroxyphenyl)dimethylphosphine. However, for controlled synthesis, the use of the pre-synthesized phosphine oxide is generally preferred.

The purification of the resulting metal complexes is typically achieved by standard techniques such as recrystallization, precipitation, or column chromatography. The choice of the purification method depends on the stability and solubility of the complex.

Structural Elucidation of Metal-Phosphine Oxide Complexes

The definitive determination of the structure of metal complexes of this compound relies on a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

For complexes of this compound, X-ray crystallography can confirm the coordination mode of the ligand. In a monodentate complex, the crystal structure would show a coordinate bond between the metal and the phosphine oxide oxygen, while the hydroxyl group would not be directly bonded to the metal. In contrast, a bidentate complex would reveal coordinate bonds from both the phosphine oxide oxygen and the phenoxide oxygen to the metal center, along with the characteristic six-membered chelate ring.

Key structural parameters obtained from X-ray diffraction include the M-O(phosphine oxide) and M-O(phenoxide) bond lengths, which provide insight into the strength of the metal-ligand interactions. A general observation in phosphine oxide complexes is the elongation of the P=O bond upon coordination to a metal center, which is consistent with the donation of electron density from the P=O bonding orbital to the metal. wikipedia.org

Table 1: Representative Crystallographic Data for Metal Complexes of Phosphine Oxide Ligands

Complex M-O(P) Bond Length (Å) P=O Bond Length (Å) Coordination Geometry
NiCl₂(OPPh₃)₂ 1.96 1.51 Tetrahedral
cis-WCl₄(OPPh₃)₂ - - Octahedral
[In(4)(NO₃)₃] - - Distorted Octahedral

Note: Data for analogous phosphine oxide complexes are presented to illustrate typical structural parameters. Ph = phenyl; 4 = 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran. wikipedia.orgnih.gov

Spectroscopic methods are invaluable for characterizing metal-phosphine oxide complexes, particularly in solution, and for providing evidence of ligand-metal interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for studying phosphine oxide complexes. The coordination of the phosphine oxide group to a metal center leads to a significant change in the chemical shift of the phosphorus nucleus. This coordination-induced shift (Δδ) is a diagnostic indicator of complex formation. The magnitude and direction of the shift can provide information about the nature of the metal-ligand bond. In general, coordination to a Lewis acidic metal center causes a downfield shift in the ³¹P NMR signal.

Infrared (IR) Spectroscopy: The P=O stretching vibration (ν(P=O)) in the IR spectrum is highly sensitive to the coordination of the phosphine oxide group. In the free ligand, this band appears at a characteristic frequency. Upon coordination to a metal center, the P=O bond is weakened due to the donation of electron density to the metal, resulting in a decrease in the stretching frequency. The magnitude of this red shift is indicative of the strength of the M-O bond. For bidentate complexes, the disappearance of the broad O-H stretching band of the phenolic group and the appearance of new bands associated with the M-O(phenoxide) bond can also be observed.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the complex. Coordination of this compound to a metal center can lead to the appearance of new absorption bands, such as ligand-to-metal charge transfer (LMCT) or d-d transition bands, which are characteristic of the resulting coordination compound. Changes in the absorption maxima and intensities compared to the free ligand and metal salt can confirm complex formation and provide insights into the electronic structure of the complex.

Table 2: Spectroscopic Data for a Representative Phosphine Oxide Ligand and its Metal Complex

Species ³¹P NMR Chemical Shift (ppm) ν(P=O) (cm⁻¹)
Free Triphenylphosphine (B44618) oxide ~29 ~1195

Note: Data for a well-characterized analogous phosphine oxide are provided for illustrative purposes.

Electronic and Geometric Influences of this compound on Metal Centers

The coordination of this compound can significantly influence both the electronic and geometric properties of the metal center.

Electronic Influences: As a ligand, this compound is primarily a σ-donor through its oxygen atoms. The donation of electron density from the ligand to the metal center increases the electron density on the metal. This can affect the redox potential of the metal, generally making it more difficult to reduce. The electronic properties of the ligand can be tuned by the substituents on the phenyl ring, although in this case, the hydroxyl group is directly involved in coordination in the bidentate mode. The phosphine oxide group itself is a relatively weak π-acceptor.

Geometric Influences: The coordination of this compound can impose specific geometries on the metal center. In its monodentate form, the steric bulk of the dimethylphenyl group can influence the arrangement of other ligands in the coordination sphere.

Advanced Applications of 3 Hydroxyphenyl Dimethylphosphine Oxide in Materials Science

Integration into Supramolecular Architectures

The dual functionality of (3-Hydroxyphenyl)dimethylphosphine oxide, featuring both a hydrogen bond donor (hydroxyl group) and a strong hydrogen bond acceptor (phosphoryl group), makes it an excellent building block for the construction of intricate supramolecular architectures.

Hydrogen Bonding Networks Involving the Hydroxyl and Phosphoryl Groups

The phosphine (B1218219) oxide group is a potent hydrogen bond acceptor, a characteristic that has been widely studied in various molecular systems. enamine.netresearchgate.net The presence of a hydroxyl group on the phenyl ring in this compound introduces a complementary hydrogen bond donor site. This enables the formation of robust and directional intermolecular hydrogen bonds, leading to the self-assembly of molecules into well-defined networks. The P=O group can act as an "ambidextrous" hydrogen bond acceptor, capable of forming two hydrogen bonds simultaneously. acs.org

Table 1: Representative Hydrogen Bond Parameters in Phosphine Oxide Complexes

Donor (D-H)Acceptor (A)D···A Distance (Å)D-H···A Angle (°)Reference Compound
O-H (Phenol)O=P (Triphenylphosphine oxide)~2.7~170Triphenylphosphine (B44618) oxide-phenol complex

Note: Data is illustrative and based on related phosphine oxide-phenol complexes. Specific values for this compound require dedicated crystallographic analysis.

Host-Guest Chemistry and Self-Assembly Processes

The defined and directional nature of the hydrogen bonds in structures involving this compound can lead to the formation of cavities and channels within the supramolecular lattice, making them suitable for host-guest chemistry applications. The self-assembly process is driven by the thermodynamic favorability of forming multiple hydrogen bonds. acs.org

Macrocyclic structures have been synthesized from bis(4-hydroxyphenyl)phenylphosphine oxide, demonstrating the capability of hydroxyphenyl phosphine oxides to form host-guest systems. nih.govacs.org These oxaphosphacyclophanes can encapsulate guest molecules, with the phosphine oxide groups often directed towards the cavity, influencing guest binding. Although not a macrocycle itself, the self-assembly of this compound could create porous networks capable of similar molecular recognition.

Role in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The ability of this compound to act as a versatile linker or building block extends to the construction of highly ordered, porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

This compound as a Linker or Node in Extended Solid-State Structures

In the context of MOFs, phosphine and phosphine oxide functionalities have been incorporated as ligands to coordinate with metal centers. rsc.orgnih.govchemrxiv.orgacs.org The phosphine oxide group in this compound can coordinate to metal ions, while the hydroxyl group could either remain as a functional pendant group within the pores or participate in the framework construction. The bifunctional nature of this molecule allows it to bridge metal centers, forming extended one-, two-, or three-dimensional structures. While specific MOFs constructed from this compound are not detailed in the available literature, the use of phosphinate linkers to create robust and functional MOFs is an established strategy. nih.govchemrxiv.orgacs.org

For COFs, which are constructed from organic building blocks linked by strong covalent bonds, this compound could serve as a monomer. mdpi.comnih.govacs.org The hydroxyl group could be utilized for forming linkages such as esters or ethers, while the phosphine oxide moiety would functionalize the resulting porous polymer. The pyramidal geometry of phosphorus derivatives can present challenges in forming the highly crystalline, stacked structures typical of 2D COFs, but they can be integral components of 3D frameworks. mdpi.com

Functionalization of Frameworks via this compound

Incorporating this compound into MOFs or COFs can impart specific functionalities to the material. The polar P=O group and the acidic hydroxyl group can enhance the affinity of the framework for specific guest molecules, such as polar solvents or certain gases. Phosphine oxide-functionalized MOFs have been synthesized and their properties, including the ratio of phosphine to phosphine oxide, can be characterized by techniques like P K-edge X-ray Absorption Spectroscopy. rsc.org The presence of these functional groups on the pore surfaces can be crucial for applications in catalysis, sensing, and selective adsorption.

Development of Functional Polymeric Materials

This compound can be incorporated into polymers either as a monomer, a chain extender, or a functional additive. The resulting polymers often exhibit enhanced thermal stability, flame retardancy, and altered solubility characteristics.

The synthesis of polymers from phosphine oxide-containing monomers is a well-established field. rsc.orgrsc.orgacs.orgresearchgate.net For example, styrenic monomers containing phosphine oxide and hydroxyl groups have been polymerized via controlled radical polymerization techniques like RAFT. acs.org this compound could be chemically modified to introduce a polymerizable group (e.g., a vinyl or acrylate (B77674) group) and then copolymerized with other monomers to create functional materials.

Alternatively, the hydroxyl group allows it to act as a diol in condensation polymerizations with dicarboxylic acids or diisocyanates to form polyesters or polyurethanes, respectively. The phosphine oxide moiety within the polymer backbone or as a pendant group can significantly improve the flame retardant properties of the material.

Table 2: Potential Polymer Architectures Incorporating this compound

Polymer TypeRole of this compoundPotential Properties
PolyestersMonomer (as a diol)Enhanced thermal stability, flame retardancy
PolyurethanesMonomer (as a diol)Improved fire resistance, modified mechanical properties
PolyacrylatesFunctional comonomer (after modification)Tunable polarity, adhesion, and flame retardancy

This compound as a Monomer in Polymerization Reactions

While direct homopolymerization of this compound is not extensively documented, its bifunctional nature, possessing both a phenolic hydroxyl group and a phosphine oxide group, makes it a prime candidate for participation as a monomer in various polymerization reactions. The hydroxyl group provides a reactive site for polycondensation and polyaddition reactions, allowing for its integration into a variety of polymer backbones.

Polycondensation Reactions:

The phenolic hydroxyl group of 3-HPDMPO can readily participate in polycondensation reactions to form polyesters, polyethers, and polycarbonates. For instance, in the synthesis of polyesters, 3-HPDMPO can be reacted with dicarboxylic acids or their derivatives. The presence of the bulky and polar dimethylphosphine (B1204785) oxide group can influence the polymer's solubility, thermal stability, and flame retardancy. rsc.orgelsevierpure.com

Similarly, polyethers can be synthesized through the Williamson ether synthesis, where the phenoxide of 3-HPDMPO reacts with dihaloalkanes or other electrophilic monomers. The incorporation of the phosphine oxide group in the polymer backbone is expected to enhance the material's thermal and oxidative stability.

The following table illustrates potential polycondensation reactions involving 3-HPDMPO:

Interactive Data Table: Potential Polycondensation Reactions of 3-HPDMPO
Polymer TypeCo-monomer ExampleResulting Polymer Structure (Schematic)Potential Properties
PolyesterTerephthaloyl chloride-[O-Ph-P(O)(CH₃)₂-O-C(O)-Ph-C(O)]n-Enhanced thermal stability, flame retardancy
Polyether1,4-Dibromobutane-[O-Ph-P(O)(CH₃)₂-(CH₂)₄]n-Improved oxidative stability, adhesion
PolycarbonatePhosgene (B1210022)-[O-Ph-P(O)(CH₃)₂-O-C(O)]n-High glass transition temperature, flame retardancy

Note: Ph denotes a phenyl group.

Polyaddition Reactions:

The hydroxyl group of 3-HPDMPO can also participate in polyaddition reactions. For example, it can react with diisocyanates to form polyurethanes. The resulting polymers would benefit from the inherent flame-retardant properties imparted by the phosphorus-containing moiety. cnrs.fr Furthermore, the hydroxyl group can react with epoxy resins, acting as a curing agent and simultaneously incorporating the flame-retardant phosphine oxide group into the thermoset network.

Role as a Functional Group in Polymer Design for Tunable Properties

Beyond its role as a monomer, the this compound moiety can be introduced as a functional group into existing polymer chains to impart specific, tunable properties. This is often achieved through post-polymerization modification or by using a functionalized monomer in copolymerization.

The key contributions of the 3-HPDMPO functional group include:

Flame Retardancy: The phosphorus atom in the phosphine oxide group is highly effective in interrupting the combustion cycle. In the condensed phase, it promotes char formation, creating a protective barrier that insulates the underlying material from heat and oxygen. In the gas phase, phosphorus-containing radicals can scavenge flammable H• and HO• radicals.

Improved Adhesion: The polarity of the phosphine oxide group can enhance the adhesive properties of polymers to various substrates, particularly polar surfaces like metals and glass. This is attributed to the potential for strong dipole-dipole interactions and hydrogen bonding.

Modified Solubility: The introduction of the polar phosphine oxide group can alter the solubility of polymers, often increasing their affinity for polar solvents.

The following table summarizes the impact of the 3-HPDMPO functional group on polymer properties:

Interactive Data Table: Influence of 3-HPDMPO Functional Group on Polymer Properties
PropertyMechanism of InfluenceTunable Aspect
Flame RetardancyChar formation, radical scavengingThe concentration of the 3-HPDMPO group can be varied to achieve the desired level of flame retardancy.
Thermal StabilityIncreased chain rigidity, high bond energy of P=OHigher Tg and decomposition temperatures can be achieved by increasing the content of the functional group.
AdhesionPolarity and hydrogen bonding capabilityAdhesion to polar substrates can be fine-tuned by controlling the surface concentration of the phosphine oxide groups.
SolubilityIncreased polarityThe solubility profile of the polymer can be adjusted by the degree of functionalization.

Contribution to Liquid Crystalline and Semiconductor Materials Development

The unique electronic and structural characteristics of the this compound moiety suggest its potential for use in the development of advanced materials such as liquid crystals and organic semiconductors.

Structure-Property Relationships in Liquid Crystal Systems Incorporating this compound

While direct reports on liquid crystal systems incorporating this compound are scarce, the introduction of phosphine oxide groups into mesogenic molecules is a known strategy to influence their liquid crystalline behavior. The strong dipole moment of the P=O bond can significantly impact the intermolecular interactions that govern the formation and stability of liquid crystalline phases.

By analogy with other phosphine oxide-containing liquid crystals, the incorporation of the 3-HPDMPO moiety could lead to:

Induction of Polar Order: The strong dipole of the phosphine oxide group can promote the formation of polar smectic or columnar phases.

Modification of Mesophase Stability: The steric bulk of the dimethylphosphine oxide group and the potential for hydrogen bonding through the hydroxyl group can influence the clearing temperatures and the temperature range of the mesophases.

Anisotropic Physical Properties: The orientation of the phosphine oxide dipoles within the liquid crystalline phase could lead to interesting anisotropic dielectric and optical properties.

Further research is needed to synthesize and characterize liquid crystals based on 3-HPDMPO to fully elucidate the structure-property relationships.

Electronic Properties of Semiconductor Materials Derived from this compound Building Blocks

The incorporation of phosphine oxide groups into conjugated polymer backbones has been explored as a strategy to tune their electronic properties for applications in organic electronics. The electron-withdrawing nature of the phosphine oxide group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a conjugated system, which can be beneficial for n-type organic semiconductor materials.

Although specific research on semiconductor materials derived from 3-HPDMPO is not widely available, we can infer potential electronic properties based on related studies:

Electron-Deficient Character: The phosphine oxide group would impart an electron-deficient character to the aromatic ring, which could be exploited in the design of electron-transporting or ambipolar organic semiconductors.

Modulation of Band Gap: The electronic effect of the phosphine oxide group can be used to tune the HOMO-LUMO gap of the resulting polymer, thereby influencing its optical absorption and emission properties.

Improved Morphological Stability: The polarity and rigidity of the phosphine oxide group may contribute to better morphological stability in thin films, which is crucial for device performance and longevity.

The synthesis of conjugated polymers incorporating the 3-HPDMPO unit and the characterization of their charge transport properties would be a promising avenue for the development of novel organic semiconductor materials.

Spectroscopic and Computational Characterization of 3 Hydroxyphenyl Dimethylphosphine Oxide

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the nature of chemical bonds within a molecule. For (3-Hydroxyphenyl)dimethylphosphine oxide, the vibrational spectrum is expected to be rich and informative, dominated by contributions from the P=O, P-C, C-O, O-H, and aromatic C-H bonds.

The most characteristic vibration will be the P=O stretching mode. In phosphine (B1218219) oxides, this is a strong absorption in the IR spectrum, typically appearing in the range of 1150-1300 cm⁻¹. The exact frequency is sensitive to the electronic and steric nature of the substituents on the phosphorus atom. For this compound, this band is predicted to be in the lower end of this range, likely around 1170-1200 cm⁻¹, due to the presence of the phenyl ring. Hydrogen bonding involving the P=O oxygen as an acceptor can cause a significant red shift (lowering of frequency) of this band.

The hydroxyl (O-H) stretching vibration of the phenolic group will present as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The broadness of this band is a hallmark of intermolecular hydrogen bonding. The C-O stretching vibration of the phenol (B47542) is expected to appear around 1200-1260 cm⁻¹.

Vibrations associated with the dimethylphosphoryl group include the P-C symmetric and asymmetric stretching modes, which are expected in the 650-800 cm⁻¹ region. The methyl C-H stretching and bending vibrations will be observed around 2800-3000 cm⁻¹ and 1300-1470 cm⁻¹, respectively.

The aromatic ring will give rise to several characteristic bands. The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹. The C=C stretching vibrations within the ring will produce a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic of the substitution pattern of the benzene (B151609) ring and would be expected in the 690-900 cm⁻¹ range.

In Raman spectroscopy, the P=O stretch is also a strong and characteristic band. The aromatic ring vibrations, particularly the symmetric ring breathing mode around 1000 cm⁻¹, are often more intense in the Raman spectrum compared to the IR spectrum.

Table 1: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
P=O Stretching 1170 - 1200
O-H (Phenol) Stretching 3200 - 3600 (broad)
C-O (Phenol) Stretching 1200 - 1260
P-C (Methyl) Stretching 650 - 800
C-H (Methyl) Stretching 2800 - 3000
C-H (Aromatic) Stretching 3000 - 3100
C=C (Aromatic) Stretching 1450 - 1600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR spectra would provide a complete picture of the molecular framework.

In the ¹H NMR spectrum, the methyl protons attached to the phosphorus atom would appear as a doublet due to coupling with the ³¹P nucleus (²J(P,H)). This signal is expected in the range of 1.5-2.0 ppm. The aromatic protons will resonate in the downfield region, typically between 6.8 and 7.5 ppm. The meta-substitution pattern of the hydroxyl group will lead to a specific splitting pattern for these protons. The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration due to hydrogen bonding, typically in the range of 5-10 ppm.

The ¹³C NMR spectrum will also show characteristic signals. The methyl carbons will appear as a doublet due to one-bond coupling to phosphorus (¹J(P,C)), likely in the 15-25 ppm region. The aromatic carbons will resonate between 115 and 160 ppm. The carbon attached to the phosphorus atom (C1) will be a doublet with a large coupling constant (¹J(P,C)). The carbon bearing the hydroxyl group (C3) will also be identifiable.

The ³¹P NMR spectrum is particularly informative for organophosphorus compounds. For this compound, a single signal is expected, likely in the range of +25 to +40 ppm (relative to 85% H₃PO₄). The chemical shift is sensitive to the electronic environment of the phosphorus atom.

Table 2: Predicted NMR Chemical Shifts and Coupling Constants for this compound

Nucleus Group Predicted Chemical Shift (ppm) Predicted Coupling Constant (Hz)
¹H P-CH₃ 1.5 - 2.0 (d) ²J(P,H) ≈ 12-15
¹H Ar-H 6.8 - 7.5 (m)
¹H O-H 5.0 - 10.0 (br s)
¹³C P-CH₃ 15 - 25 (d) ¹J(P,C) ≈ 70-80
¹³C Ar-C 115 - 160

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₈H₁₁O₂P), the molecular ion peak [M]⁺ would be observed at m/z 170 in the electron ionization (EI) mass spectrum.

The fragmentation of phosphine oxides under EI-MS is often characterized by rearrangements and the loss of substituents. For the title compound, key fragmentation pathways are expected to involve:

Loss of a methyl group: A prominent peak at m/z 155, corresponding to the [M - CH₃]⁺ ion, is anticipated.

Loss of the dimethylphosphoryl group: Cleavage of the P-C(aryl) bond could lead to a fragment corresponding to the hydroxyphenyl cation at m/z 93.

Rearrangements involving the hydroxyl group: In the ortho isomer of hydroxyphenyl phosphine oxides, rearrangements involving the hydroxyl group and the phosphine oxide moiety are common. While less likely for the meta isomer, some long-range rearrangements might be possible.

Formation of phosphinidenium ions: Fragments corresponding to [P(O)H]⁺ or related species might be observed at lower m/z values.

High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the molecular ion and its major fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
170 [C₈H₁₁O₂P]⁺ (Molecular Ion)
155 [M - CH₃]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with the hydroxyphenyl chromophore. The dimethylphosphine (B1204785) oxide group itself does not absorb significantly in the near-UV or visible range.

The benzene ring exhibits characteristic π → π* transitions. For a substituted benzene ring like the one in the title compound, two main absorption bands are expected. The more intense E₂ band is typically observed around 200-220 nm, while the less intense B band (benzenoid band) appears at longer wavelengths, around 260-280 nm. The presence of the hydroxyl group, an auxochrome, is likely to cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. The phosphine oxide group, being electron-withdrawing, will also influence the position of these absorptions. The pH of the solution will significantly affect the spectrum, as deprotonation of the phenolic hydroxyl group to a phenoxide will lead to a pronounced red shift of the absorption maxima.

Theoretical Calculations (Density Functional Theory, Ab Initio Methods) on Molecular Geometry and Electronic Structure

In the absence of experimental crystal structure data, theoretical calculations using methods like Density Functional Theory (DFT) and ab initio methods are invaluable for predicting the molecular geometry and electronic structure of this compound.

DFT calculations, using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry. These calculations would provide precise bond lengths, bond angles, and dihedral angles. The P=O bond length is expected to be around 1.48-1.50 Å, and the P-C bonds around 1.80-1.85 Å. The geometry around the phosphorus atom will be tetrahedral.

These calculations can also be used to predict the vibrational frequencies, which can then be compared with experimental IR and Raman data for assignment purposes. Furthermore, NMR chemical shifts can be calculated and correlated with experimental values.

The electronic structure can be elucidated through analysis of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO may have contributions from both the aromatic ring and the phosphine oxide moiety. The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the electronic absorption properties of the molecule.

Natural Bond Orbital (NBO) analysis can provide insights into the nature of the P=O bond, quantifying its ionic and covalent character, as well as detailing hyperconjugative interactions within the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape and intermolecular interactions of this compound in different environments, such as in solution or in the solid state.

For a relatively small and rigid molecule like this, the conformational flexibility is limited to the rotation around the P-C(aryl) bond and the orientation of the hydroxyl group. MD simulations can reveal the preferred conformations and the energy barriers between them.

In a condensed phase, MD simulations are particularly useful for studying intermolecular interactions. The primary interaction will be hydrogen bonding, with the phenolic hydroxyl group acting as a hydrogen bond donor and the P=O oxygen and the hydroxyl oxygen acting as hydrogen bond acceptors. These simulations can provide detailed information on the geometry, lifetime, and dynamics of these hydrogen bonds.

Furthermore, MD simulations can be used to calculate various bulk properties, such as density, diffusion coefficients, and radial distribution functions, which describe the local ordering of molecules in a liquid or amorphous solid.

Derivatization and Functionalization Strategies for 3 Hydroxyphenyl Dimethylphosphine Oxide

Alkylation and Acylation of the Phenolic Hydroxyl Group for Modified Reactivity

The phenolic hydroxyl group is a primary site for functionalization. Its moderate acidity allows for deprotonation to form a more nucleophilic phenoxide, which can readily undergo alkylation and acylation reactions. These modifications are crucial for altering the compound's solubility, electronic properties, and subsequent reactivity.

Alkylation: The conversion of the hydroxyl group to an ether linkage is typically achieved through reactions like the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This strategy allows for the introduction of a wide variety of alkyl and aryl groups, thereby modifying the steric and electronic environment of the molecule.

Acylation: The synthesis of ester derivatives from the phenolic hydroxyl group is readily accomplished through acylation. Common acylating agents include acyl chlorides and acid anhydrides. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction. Acylation effectively protects the hydroxyl group and introduces a carbonyl moiety, which can influence the compound's coordination properties and reactivity in further synthetic steps.

Table 1: Representative Alkylation and Acylation Reactions of the Phenolic Hydroxyl Group This table presents potential reaction schemes based on the established reactivity of phenols.

Reaction Type Substrate Reagent(s) Base Product
Alkylation (3-Hydroxyphenyl)dimethylphosphine oxide Methyl iodide (CH₃I) K₂CO₃ (3-Methoxyphenyl)dimethylphosphine oxide
Alkylation This compound Benzyl bromide (BnBr) NaH (3-(Benzyloxy)phenyl)dimethylphosphine oxide
Acylation This compound Acetyl chloride (CH₃COCl) Pyridine 3-(Dimethylphosphoryl)phenyl acetate (B1210297)

| Acylation | this compound | Acetic anhydride (B1165640) ((CH₃CO)₂O) | Triethylamine | 3-(Dimethylphosphoryl)phenyl acetate |

Modifications of the Phosphoryl Moiety and its Implications for Coordination

The phosphoryl group (P=O) is a dominant feature of the molecule, characterized by a strong, polar bond. Modification of this moiety, primarily through reduction, has profound implications for the compound's use as a ligand in coordination chemistry.

Deoxygenation: The most significant modification of the phosphoryl group is its deoxygenation to the corresponding phosphine (B1218219). This reduction transforms the phosphorus center from a pentavalent, tetrahedral state (P(V)) to a trivalent, trigonal pyramidal state (P(III)). A variety of reducing agents, particularly silanes, are effective for this transformation. wikipedia.orgresearchgate.netmdpi.com Reagents such as trichlorosilane (B8805176) (HSiCl₃), often in combination with a base like triethylamine, or polymethylhydrosiloxane (B1170920) (PMHS) can achieve this reduction under various conditions. mdpi.com The choice of reagent can also influence the stereochemical outcome if the phosphorus center is chiral. organic-chemistry.orgresearchgate.net

Implications for Coordination: This transformation drastically alters the molecule's coordination behavior.

Phosphine Oxides as Ligands: As a phosphine oxide, the molecule coordinates to metal centers through the phosphoryl oxygen atom. This "hard" donor interaction is favored by hard metal ions. The P=O group is known to have a labilizing effect on other ligands, such as CO, when in a cis position. wikipedia.org

Phosphines as Ligands: The resulting phosphine, (3-hydroxyphenyl)dimethylphosphine, is a "soft" ligand that coordinates directly to metals via the phosphorus atom's lone pair of electrons. wikipedia.org Phosphines are crucial ligands in homogeneous catalysis, and their steric and electronic properties can be finely tuned to influence the activity and selectivity of metal catalysts. wikipedia.org The reduction of the phosphoryl group thus unlocks a completely different mode of metal binding and catalytic potential.

Table 2: Selected Methods for the Reduction of Tertiary Phosphine Oxides

Reagent System Typical Conditions Stereochemistry Reference
HSiCl₃ / Triethylamine Toluene, reflux Inversion wikipedia.org
HSiCl₃ / Triphenylphosphine (B44618) Toluene, 110 °C Retention organic-chemistry.orgresearchgate.net
Polymethylhydrosiloxane (PMHS) High temperature (200-250 °C), solvent-free Varies mdpi.com

Introduction of Additional Functional Groups on the Phenyl Ring via Aromatic Substitution

The phenyl ring of this compound is amenable to electrophilic aromatic substitution (EAS), allowing for the introduction of further functional groups. The regiochemical outcome of these substitutions is governed by the directing effects of the two existing substituents: the hydroxyl group (-OH) and the dimethylphosphine (B1204785) oxide group (-P(O)Me₂). chemistrytalk.orgpressbooks.pub

The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. byjus.comchemistrysteps.com Conversely, the dimethylphosphine oxide group is generally considered to be a deactivating group and a meta-director due to the electron-withdrawing nature of the phosphoryl moiety. youtube.com

In cases of competing directing effects, the strongly activating hydroxyl group dominates the regioselectivity. libretexts.org Therefore, electrophiles are directed to the positions ortho and para to the -OH group (positions 2, 4, and 6). Steric hindrance from the adjacent dimethylphosphine oxide group at position 1 may reduce the reactivity of the 2-position, potentially favoring substitution at the 4- and 6-positions. Common EAS reactions such as nitration, halogenation, and Friedel-Crafts alkylation can be employed to introduce new functionalities. byjus.comrefinerlink.com

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring This table illustrates predicted outcomes based on the directing effects of the hydroxyl group.

Reaction Type Reagent(s) Major Product(s)
Nitration Dilute HNO₃ (3-Hydroxy-4-nitrophenyl)dimethylphosphine oxide and (3-Hydroxy-6-nitrophenyl)dimethylphosphine oxide
Bromination Br₂ in CCl₄ (4-Bromo-3-hydroxyphenyl)dimethylphosphine oxide and (6-Bromo-3-hydroxyphenyl)dimethylphosphine oxide

| Friedel-Crafts Alkylation | CH₃Cl / AlCl₃ | (3-Hydroxy-4-methylphenyl)dimethylphosphine oxide and (3-Hydroxy-6-methylphenyl)dimethylphosphine oxide |

Synthesis of Polymeric Derivatives from this compound Monomers

The bifunctional nature of this compound makes it an attractive monomer or precursor for the synthesis of functional polymers. The incorporation of phosphine oxide moieties into polymer backbones or side chains is a known strategy for imparting specific properties, such as flame retardancy and thermal stability. vt.edugoogle.com

The phenolic hydroxyl group provides a convenient handle for polymerization. For instance, it can be used in:

Polycondensation Reactions: Reaction with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) can lead to the formation of polyesters. Similarly, reaction with phosgene (B1210022) or its equivalents could yield polycarbonates.

Epoxy Resin Formulation: The compound can act as a hardener for epoxy resins. google.com Alternatively, it can be reacted with an epihalohydrin, such as epichlorohydrin (B41342), to form a phosphine oxide-containing glycidyl (B131873) ether monomer. google.com This difunctional monomer can then be polymerized or co-polymerized to create epoxy-based thermosets.

Synthesis of Poly(aryl ether)s: The phenoxide, generated under basic conditions, can participate in nucleophilic aromatic substitution reactions with activated aromatic dihalides to produce poly(aryl ether)s containing phosphine oxide groups.

These strategies allow for the creation of polymers where the phosphine oxide group can be either a pendant side group or an integral part of the main chain, influencing the material's bulk properties. rsc.orgacs.orgrsc.org

Table 4: Polymerization Strategies Involving this compound

Polymerization Strategy Co-monomer / Reagent Resulting Polymer Type Key Feature
Epoxy Resin Synthesis Epichlorohydrin, then a curing agent (e.g., diamine) Epoxy Thermoset Introduces P=O for flame retardancy. google.com
Polycondensation Adipoyl chloride Polyester Phosphine oxide as a pendant group.

| Polyether Synthesis | Bis(4-fluorophenyl) sulfone | Poly(aryl ether sulfone) | Phosphine oxide integrated into the polymer structure. |

Catalytic Applications of 3 Hydroxyphenyl Dimethylphosphine Oxide and Its Complexes

Role as an Organocatalyst in Organic Transformations

While direct studies on (3-Hydroxyphenyl)dimethylphosphine oxide as an organocatalyst are limited, the broader class of hydroxyphenyl-substituted phosphine (B1218219) oxides has demonstrated significant catalytic activity. For instance, o-hydroxyphenyl-substituted secondary phosphine oxides have been successfully employed as organocatalysts in diastereoselective (4 + 1) cycloaddition reactions. acs.orgacs.org In these reactions, the o-hydroxyphenyl-substituted secondary phosphine oxides act as effective four-atom phosphorus-containing 1,4-dinucleophiles. acs.orgacs.org This reactivity highlights the potential of the hydroxyl group to participate in catalytic cycles, likely through proton transfer or hydrogen bonding interactions, thereby activating substrates.

The positioning of the hydroxyl group on the phenyl ring is crucial and can influence the catalytic activity and selectivity. In the case of this compound, the meta-position of the hydroxyl group might lead to different reactivity patterns compared to the ortho- or para-isomers due to electronic and steric effects. It is plausible that this compound could catalyze reactions that benefit from a Brønsted acid-base bifunctional catalyst, where the hydroxyl group acts as a proton donor or acceptor and the phosphine oxide as a Lewis base.

A notable example of organocatalysis by a related compound is the diastereoselective (4 + 1) cycloaddition of o-hydroxyphenyl-substituted secondary phosphine oxides with 3-indolylformaldehydes, which proceeds under Brønsted acid catalysis to yield benzo oxaphospholes with excellent diastereoselectivities. acs.orgacs.org This demonstrates the capacity of the hydroxyphenyl phosphine oxide scaffold to facilitate complex organic transformations.

Table 1: Organocatalytic Applications of Hydroxyphenyl-Substituted Phosphine Oxides

Catalyst Type Reaction Products Key Features

Homogeneous Catalysis with Metal Complexes of this compound

Phosphine oxides are well-established ligands in coordination chemistry, and their metal complexes have found widespread use in homogeneous catalysis. bohrium.comresearchgate.net The oxygen atom of the phosphine oxide group in this compound can coordinate to a variety of metal centers, including palladium and rhodium, which are common in catalytic applications. nih.govmdpi.comnih.govnih.govrsc.orgrsc.orgbohrium.comrsc.org The electronic properties of the metal center can be tuned by the substituents on the phosphine oxide, thereby influencing the catalytic activity. bohrium.com

While specific examples of homogeneous catalysis using metal complexes of this compound are not extensively documented, the general principles of phosphine oxide coordination chemistry suggest several potential applications. For instance, palladium complexes of phosphine oxides are known to be effective catalysts for cross-coupling reactions such as Suzuki-Miyaura and Mizoroki-Heck reactions. mdpi.com The this compound ligand could potentially form stable and active palladium complexes for such transformations.

Similarly, rhodium complexes bearing phosphine oxide ligands have been investigated in catalysis. nih.govnih.govbohrium.comrsc.org The hydroxyl group in the meta-position could potentially engage in secondary coordination or hydrogen bonding interactions with the substrate or other ligands, thereby influencing the stereoselectivity of the reaction.

The synthesis of such metal complexes would typically involve the reaction of a suitable metal precursor, such as [PdCl2(MeCN)2] or [Rh(cod)Cl]2, with this compound. mdpi.commdpi.com The resulting complexes could then be evaluated for their catalytic activity in various organic transformations.

Table 2: Potential Homogeneous Catalytic Applications of this compound Metal Complexes

Metal Potential Reaction Potential Advantages
Palladium Suzuki-Miyaura, Mizoroki-Heck Stability, activity in cross-coupling

Heterogeneous Catalysis Using this compound-Modified Supports

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving catalyst recyclability and simplifying product purification. The hydroxyl group of this compound provides a convenient handle for grafting the molecule onto various solid supports, such as silica (B1680970) or organic polymers. researchgate.netnih.govsemanticscholar.orgscispace.comrsc.orgsciencemadness.orgchemrxiv.orgrsc.orgmdpi.com

One common approach involves the functionalization of silica surfaces with the phosphine oxide. This can be achieved by reacting the hydroxyl group of the ligand with a suitable silane (B1218182) coupling agent, followed by immobilization on the silica support. researchgate.netsemanticscholar.org The resulting material would be a heterogeneous catalyst where the active phosphine oxide moieties are covalently bound to the solid support. Such catalysts could find applications in various organic reactions, offering the benefits of easy separation and reuse. nih.govmdpi.com

Alternatively, this compound can be incorporated into polymer-supported catalysts. sciencemadness.orgchemrxiv.orgrsc.orgmdpi.comresearchgate.net This can be done either by polymerization of a monomer derived from the phosphine oxide or by grafting the phosphine oxide onto a pre-existing polymer backbone. chemrxiv.orgmdpi.com These polymer-supported catalysts can be designed to swell in specific solvents, allowing for quasi-homogeneous reaction conditions while still enabling easy recovery. mdpi.com

The performance of these heterogeneous catalysts would depend on factors such as the nature of the support, the loading of the phosphine oxide, and the accessibility of the catalytic sites. The hydroxyl group, in addition to being a point of attachment, could also influence the surface properties of the support and participate in the catalytic process.

Table 3: Strategies for Heterogeneous Catalyst Development with this compound

Support Material Immobilization Strategy Potential Catalytic Use
Silica Covalent grafting via the hydroxyl group Flow chemistry, packed-bed reactors

Mechanistic Insights into Catalytic Cycles Involving this compound

Understanding the mechanistic details of catalytic cycles is fundamental for the rational design of more efficient catalysts. For reactions catalyzed by hydroxyphenyl phosphine oxides, the interplay between the hydroxyl group and the phosphine oxide moiety is of central importance.

In the context of organocatalysis, the reaction mechanism for the (4 + 1) cycloaddition catalyzed by o-hydroxyphenyl-substituted secondary phosphine oxides is proposed to involve the formation of key intermediates such as 3-indolylmethanol and vinyliminium species. acs.org The Brønsted acidity of the hydroxyl group is likely crucial for the generation of these intermediates and for controlling the diastereoselectivity of the reaction. acs.org

In metal-catalyzed reactions, the phosphine oxide can act as a ligand that stabilizes the metal center and modulates its reactivity. researchgate.net The mechanism of cross-coupling reactions catalyzed by palladium-phosphine oxide complexes generally involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion, and reductive elimination. mdpi.com The electronic and steric properties of the this compound ligand would influence the rates of these elementary steps.

Furthermore, the hydroxyl group could participate in the catalytic cycle in several ways. It could act as a proton shuttle, facilitating protonolysis steps, or it could engage in hydrogen bonding with substrates or intermediates, thereby influencing their reactivity and orientation in the coordination sphere of the metal. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics of the catalytic cycle and the role of the different functional groups of the ligand. nih.gov

A general mechanistic feature in many phosphine-oxide-involved catalytic processes is the potential for the phosphine oxide to be reduced to the corresponding phosphine in situ, which then acts as the active catalytic species. However, in the context of organocatalysis by phenolic phosphine oxides, the phosphine oxide moiety itself is directly involved in the catalytic turnover without a change in the oxidation state of phosphorus.

Emerging Research Frontiers and Future Perspectives

Advanced Synthetic Methodologies for (3-Hydroxyphenyl)dimethylphosphine oxide and Its Highly Functionalized Analogues

Modern organic synthesis is focused on developing efficient, scalable, and versatile methods for creating complex molecules. For this compound and its derivatives, research has moved towards powerful catalytic systems that allow for precise control over molecule construction.

A cornerstone of modern synthesis for this class of compounds is the palladium-catalyzed cross-coupling reaction, often referred to as the Hirao reaction. researchgate.net This method enables the direct formation of a phosphorus-carbon (P-C) bond by coupling an aryl halide, such as 3-bromophenol, with a P(O)H species like dimethylphosphine (B1204785) oxide. researchgate.netenamine.net Advances in this area involve the development of highly active palladium catalysts and ligands that can function under milder conditions and with a broader range of substrates, improving yields and reducing waste. researchgate.net A typical reaction involves a palladium precursor, a phosphine (B1218219) ligand, and a base to facilitate the coupling. google.com

To create highly functionalized analogues, researchers are exploring multi-component reactions. These sophisticated methods allow for the assembly of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. researchgate.net For instance, new hybrid molecules incorporating the phosphine oxide group have been prepared using multi-step cycloaddition reactions, demonstrating the versatility of this chemical scaffold. nih.govnih.gov

Furthermore, transition-metal-free approaches are gaining traction as a greener alternative. rsc.org These methods often utilize radical reactions or arynes to form the critical P-C bond, circumventing the need for expensive and potentially toxic heavy metal catalysts. organic-chemistry.org

Novel Applications in Functional Materials Beyond Current Scope

While the role of phosphine oxides as flame retardants is well-established, emerging research is uncovering their potential in a new generation of high-performance functional materials. The unique properties of the phosphine oxide group—strong polarity, hydrogen bond accepting capability, and thermal stability—make it an attractive component for advanced polymers and composites. bldpharm.comwikipedia.org

One of the most significant applications is in the development of halogen-free flame retardants for thermoset resins like epoxies. cnrs.fr this compound and similar structures can be chemically incorporated into the polymer backbone. researchgate.net This integration leads to materials with excellent fire safety characteristics, capable of achieving the stringent UL-94 V-0 rating, which signifies that the material self-extinguishes within 10 seconds after ignition. researchgate.netmdpi.com The mechanism of action often involves both condensed-phase and gas-phase activity. In the solid polymer, the phosphorus compounds promote the formation of a protective char layer, while in the gas phase, they can interrupt the combustion cycle. cnrs.fr

Beyond flame retardancy, these compounds are being explored for creating advanced polymer systems such as phosphine metal-organic frameworks (P-MOFs). rsc.orgrsc.orgresearchgate.net These crystalline, porous materials contain phosphine oxide groups within their structure, which can act as coordination sites for metal ions. rsc.orgrsc.orgresearchgate.net This opens up possibilities in catalysis, gas storage, and chemical sensing. The ability to precisely control the structure and functionality of P-MOFs makes them a promising platform for designing materials with tailored properties. rsc.orgrsc.orgresearchgate.net

Flame Retardant Performance of Phosphine Oxide-Modified Epoxy Resins
Flame Retardant CompoundPhosphorus Content (wt%)UL-94 RatingLimiting Oxygen Index (LOI)Reference
DOPO-DBAPh5.0V-029.6% researchgate.net
DPO-H0.5V-0Not Reported mdpi.com
EDPO0.9V-0Not Reported mdpi.com

Sustainable Chemistry Aspects in the Production and Utilization of this compound

The principles of green chemistry are increasingly influencing the production and use of organophosphorus compounds. researchgate.netrsc.org A primary driver for the adoption of phosphorus-based compounds like this compound is their role as environmentally benign alternatives to halogenated flame retardants, which have faced scrutiny due to environmental and health concerns. flameretardants-online.complasticsengineering.org

In production, the focus is on developing energy-efficient and waste-minimizing synthetic routes. rsc.org This includes the use of solvent-free reaction conditions, which significantly reduces the environmental footprint of the chemical process. conicet.gov.ar Methodologies are being developed that proceed at room temperature without the need for transition-metal catalysts, further enhancing their sustainability profile. rsc.org The use of bio-based feedstocks, such as plant-derived chemicals, is also an active area of research for creating the next generation of sustainable phosphorus flame retardants. digitellinc.comnih.gov

From a utilization perspective, the concept of a circular economy is paramount. chemistryviews.org Phosphine oxides are often generated as by-products in major chemical reactions like the Wittig and Mitsunobu reactions. chemistryviews.orgrsc.orgmdpi.com Developing efficient methods to reduce these phosphine oxide by-products back to their corresponding phosphines is a critical goal. chemistryviews.orgresearchgate.net Such recycling protocols would transform a waste product into a valuable reagent, closing the loop and conserving the finite resource of phosphorus. chemistryviews.orgrsc.org Industrial processes for recycling triphenylphosphine (B44618) oxide have been developed, and applying these principles to other phosphine oxides is a key future objective. rsc.orggoogle.com

Interdisciplinary Research Integrating this compound into New Technologies

The unique structural and electronic properties of phosphine oxides have attracted interest from fields beyond traditional chemistry, particularly in medicinal chemistry and drug discovery. nih.govbldpharm.comresearchgate.net The phosphine oxide group is a strong hydrogen-bond acceptor and can improve the solubility and metabolic stability of drug candidates. enamine.netbldpharm.comenamine.net

A compelling example of this interdisciplinary approach is the investigation of hydroxyphenyl phosphine oxide derivatives as enzyme inhibitors for cancer therapy. google.com Specifically, compounds in this class have been designed and synthesized as potential inhibitors of focal adhesion kinase (FAK). google.com FAK is an enzyme that is overexpressed in many types of cancer and plays a crucial role in cell proliferation, migration, and survival. google.com By inhibiting FAK, these phosphine oxide-containing molecules could offer a new strategy for treating cancer. google.com This research integrates synthetic organic chemistry with molecular biology and oncology to develop novel therapeutic agents. nih.govnih.gov

The development of the FDA-approved anti-cancer drug Brigatinib, which contains a dimethylphosphine oxide moiety, has spurred significant interest in using this functional group in drug design. enamine.netbldpharm.com Its inclusion was shown to improve critical drug-like properties, highlighting the potential for compounds like this compound to serve as building blocks for new pharmaceuticals. enamine.netbldpharm.com

Q & A

Q. What are the recommended synthetic methodologies for (3-hydroxyphenyl)dimethylphosphine oxide, and how can regioselectivity be controlled?

  • Methodological Answer : Synthesis of aryl-substituted dimethylphosphine oxides often employs transition-metal-catalyzed cross-coupling or Lewis acid-mediated phosphorylation. For regioselective synthesis, Ytterbium triflate [Y(Pfb)₃] in acetonitrile at 100°C has been effective for phosphorylation of indolylmethanol derivatives, achieving yields up to 81% . Similarly, Pd₂(dba)₃/Xantphos catalytic systems enable coupling of bromo/iodopyridines with dimethylphosphine oxide, suggesting adaptability for hydroxyphenyl derivatives . Key steps include solvent selection (e.g., CH₃CN for polar aprotic conditions) and catalyst optimization to mitigate steric hindrance from the 3-hydroxyphenyl group.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, ³¹P NMR typically shows peaks between δ +20 to +35 ppm for phosphine oxides, while HRMS confirms molecular ion clusters . X-ray crystallography or X-ray absorption spectroscopy (XAS) can resolve electronic interactions, as demonstrated in lanthanide-phosphine oxide complexes . Purity assessment via HPLC with UV detection (λ = 210–280 nm) is recommended due to the compound’s chromophoric aryl group.

Q. What are the solubility and stability considerations for this compound under physiological conditions?

  • Methodological Answer : Dimethylphosphine oxides exhibit high solubility in polar solvents (e.g., DMSO, acetonitrile) and moderate solubility in aqueous buffers (pH 2–9) due to hydrogen-bond acceptor properties of the P=O group . Stability studies should assess oxidation susceptibility: parent dimethylphosphine oxide degrades via sequential C-P bond cleavage under oxidative conditions (e.g., O₂, peroxides), forming methylphosphonic acid and phosphoric acid . For hydroxyphenyl derivatives, storage under inert gas (N₂/Ar) at 2–8°C is advised to prevent phenolic oxidation .

Advanced Research Questions

Q. How does the 3-hydroxyphenyl substituent influence the compound’s hydrogen-bonding capacity and binding to biological targets?

  • Methodological Answer : The 3-hydroxyphenyl group introduces dual hydrogen-bonding motifs (P=O as acceptor, phenolic -OH as donor). In drug design, such moieties enhance target affinity, as seen in brigatinib’s ALK inhibition, where phosphine oxide acts as a hydrogen-bond acceptor complementary to ATP-binding pockets . Computational docking (e.g., AutoDock Vina) paired with Isothermal Titration Calorimetry (ITC) can quantify binding thermodynamics. Comparative studies with non-hydroxylated analogs (e.g., dimethylphenylphosphine oxide) are critical to isolate substituent effects .

Q. What catalytic or stoichiometric roles can this compound play in organometallic reactions?

  • Methodological Answer : Phosphine oxides are emerging as ligands in lanthanide and transition-metal catalysis. For example, triphenylphosphine oxide forms covalent bonds with lanthanides via 4f-orbital interactions, a behavior likely transferable to dimethylphosphine derivatives . In Pd-catalyzed couplings, steric and electronic modulation by the 3-hydroxyphenyl group could enhance substrate activation. Experimental validation should include kinetic studies (e.g., variable-temperature NMR) and XAS to map metal-ligand coordination .

Q. How can researchers resolve contradictions in reported oxidation pathways for phosphine oxides?

  • Methodological Answer : Discrepancies in oxidation mechanisms (e.g., radical vs. electrophilic pathways) require controlled experiments. For example, trimethylphosphine oxide undergoes stepwise oxidation to phosphoric acid via dimethylphosphinic acid intermediates . For hydroxyphenyl derivatives, Electron Paramagnetic Resonance (EPR) can detect radical intermediates, while ³¹P NMR tracks phosphorus speciation. Comparative studies under inert vs. aerobic conditions, using oxidants like H₂O₂ or O₂, are essential to map degradation pathways .

Q. What strategies optimize in vitro pharmacological activity while minimizing off-target effects?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies should focus on modifying the hydroxyphenyl moiety (e.g., halogenation, methoxy substitution) to balance solubility and target selectivity. Preclinical pharmacokinetic profiling (e.g., Caco-2 permeability assays, microsomal stability) is critical, as phosphine oxides like brigatinib show high membrane permeability (Biopharmaceutics Classification System class 1) . Concurrently, off-target screening (e.g., kinase panels, hERG channel assays) mitigates toxicity risks.

Data Contradictions and Gaps

  • Oxidation Stability : While dimethylphosphine oxide degradation is well-documented , the 3-hydroxyphenyl derivative’s stability under physiological conditions remains unstudied.
  • Biological Activity : Evidence for ALK binding exists in structurally analogous compounds , but direct data on this compound is lacking.
  • Synthetic Scalability : Current methods (e.g., ) require optimization for gram-scale synthesis, particularly in catalyst recycling and solvent recovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.